6-(tert-Butyldimethylsilyloxy)-1-hexyne
Overview
Description
6-(tert-Butyldimethylsilyloxy)-1-hexyne is an organosilicon compound characterized by the presence of a t-butyldimethylsilyloxy group attached to a hexyne chain. This compound is notable for its utility in organic synthesis, particularly in the protection of alcohols and the formation of silyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyldimethylsilyloxy)-1-hexyne typically involves the reaction of 6-hexyne-1-ol with t-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a silyl ether intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyldimethylsilyloxy)-1-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: TBAF in tetrahydrofuran (THF) is used to cleave the silyl ether and introduce other functional groups.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and alkenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(tert-Butyldimethylsilyloxy)-1-hexyne has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules without interference from hydroxyl groups.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is used in the development of drug candidates and the study of metabolic pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(tert-Butyldimethylsilyloxy)-1-hexyne involves the formation of a stable silyl ether bond, which protects the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: These compounds are less bulky and more susceptible to hydrolysis compared to t-butyldimethylsilyl ethers.
Tetrahydropyranyl (THP) ethers: These are also used as protecting groups for alcohols but require harsher conditions for removal.
Uniqueness
6-(tert-Butyldimethylsilyloxy)-1-hexyne is unique due to its high stability and resistance to hydrolysis, making it an ideal protecting group in various synthetic applications. Its bulkiness also provides steric hindrance, which can be advantageous in selective reactions .
Properties
IUPAC Name |
tert-butyl-hex-5-ynoxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h1H,8-11H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYLLBXPPJCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451745 | |
Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73448-13-2 | |
Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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